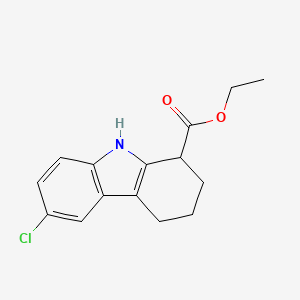

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLHEFQPHANDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387798 | |

| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49844-36-2 | |

| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mass spectrometry fragmentation of 6-chloro-tetrahydrocarbazoles.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-tetrahydrocarbazoles

Introduction: The Structural Elucidation Challenge

Tetrahydrocarbazoles represent a pivotal structural scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their structural characterization is a critical step in synthesis, quality control, and metabolic studies. Mass spectrometry, particularly with electron ionization (EI), stands as a premier analytical technique for this purpose. When a molecule is introduced into the mass spectrometer's ionization chamber, it is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•).[1][2] This molecular ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, creating a unique mass spectrum that serves as a molecular fingerprint.

This guide provides a detailed exploration of the gas-phase ion chemistry of 6-chloro-tetrahydrocarbazoles. We will dissect the core fragmentation pathways inherent to the tetrahydrocarbazole framework and analyze the profound influence of the chloro-substituent on these fragmentation routes. For researchers and drug development professionals, a thorough understanding of these patterns is indispensable for unambiguous compound identification and structural verification.

Pillar 1: The Tetrahydrocarbazole Scaffold - Foundational Fragmentation Mechanisms

The fragmentation of the parent tetrahydrocarbazole structure is governed by its distinct chemical architecture: a partially saturated cyclohexane ring fused to an indole system. This arrangement gives rise to characteristic fragmentation pathways aimed at achieving greater stability.

The Retro-Diels-Alder (RDA) Reaction: A Cyclohexene Signature

A hallmark of six-membered unsaturated cyclic systems in mass spectrometry is the Retro-Diels-Alder (RDA) reaction.[3][4] This process involves the cleavage of two bonds within the cyclohexene moiety of the tetrahydrocarbazole molecular ion, resulting in the expulsion of a neutral diene (e.g., 1,3-butadiene) and the formation of a stable, charged dienophile. For the tetrahydrocarbazole core, this pathway leads to the formation of an indole or substituted indole radical cation, which is a highly diagnostic fragment. The RDA reaction is a powerful tool for confirming the presence of the partially saturated ring system.[3][5]

Aromatization via Hydrogen Radical Loss

Driven by the thermodynamic favorability of forming a fully aromatic system, the molecular ion can undergo sequential losses of hydrogen radicals (H•). This process leads to the formation of a stable, aromatic carbazole cation. The resulting ion is often observed as a prominent peak in the mass spectrum, providing evidence of the underlying carbazole nucleus.

Pillar 2: The Influence of the 6-Chloro Substituent - Directing the Fragmentation Cascade

The introduction of a chlorine atom at the 6-position of the aromatic ring significantly modifies the fragmentation behavior, providing additional, highly specific diagnostic markers.

The Isotopic Signature: An Unmistakable Marker

One of the most valuable features of halogenated compounds in mass spectrometry is their distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the ³⁵Cl isotope (M⁺) will have an intensity approximately three times greater than the peak for the ³⁷Cl isotope (M+2).[6][7] This 3:1 intensity ratio for the M⁺/M+2 peaks is a definitive indicator for the presence of one chlorine atom in the molecule or fragment.

Key Fragmentation Pathways of the Chloro-Substituted Ring

-

Loss of a Chlorine Radical (•Cl): A primary fragmentation pathway for aromatic halides involves the homolytic cleavage of the carbon-halogen bond, resulting in the expulsion of a chlorine radical.[6][7] For 6-chloro-tetrahydrocarbazole, this leads to the formation of a tetrahydrocarbazole cation at [M-35]⁺ and [M-37]⁺. The tendency for this fragmentation is influenced by the stability of the resulting aryl cation.[8]

-

Elimination of Hydrogen Chloride (HCl): A rearrangement process can lead to the elimination of a neutral hydrogen chloride (HCl) molecule, producing a fragment ion at [M-36]⁺ and [M-38]⁺. This pathway is also common for chloro-aromatic compounds and provides another layer of structural confirmation.[6][7]

Synthesized Fragmentation Scheme for 6-Chloro-1,2,3,4-Tetrahydrocarbazole

By integrating the fragmentation behaviors of the core scaffold and the chloro-substituent, we can propose a comprehensive fragmentation map.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Proposed Fragmentation Pathway | Significance |

| 205/207 (M⁺•) | Intact Molecular Ion | Electron Ionization | Confirms Molecular Weight & Presence of Chlorine (3:1 ratio) |

| 170 | Tetrahydrocarbazole Cation | Loss of •Cl from the Molecular Ion | Indicates presence of a labile chlorine atom. |

| 169 | Aromatized Carbazole Cation | RDA followed by loss of H• OR sequential H• loss followed by loss of Cl• | Confirms the carbazole core structure. |

| 151 | Chloro-indole Cation | Retro-Diels-Alder (RDA) reaction with loss of C₄H₆ | Confirms the tetrahydrocyclohexene ring. |

| 168 | Dehydro-tetrahydrocarbazole Cation | Loss of HCl from the Molecular Ion | Alternative pathway confirming chlorine presence. |

Visualizing the Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to provide a clear mechanistic picture.

Caption: Primary fragmentation pathways of 6-chloro-tetrahydrocarbazole.

Experimental Protocol: Acquiring High-Quality Mass Spectra

A self-validating protocol is crucial for obtaining reproducible and reliable mass spectra. The following outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a common technique for volatile and semi-volatile compounds like tetrahydrocarbazoles.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 6-chloro-tetrahydrocarbazole standard or sample.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides extensive, reproducible fragmentation.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-450. This range will cover the molecular ion and all significant fragments.

-

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 6-chloro-tetrahydrocarbazole.

-

Verification:

-

Identify the molecular ion peak (M⁺•) and confirm the characteristic 3:1 isotopic pattern for the M⁺• and M+2 peaks.

-

Identify the major fragment ions and compare their m/z values to the predicted fragmentation pathways.

-

Compare the acquired spectrum against a reference library (if available) for final confirmation.

-

-

Workflow Visualization

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of 6-chloro-tetrahydrocarbazoles is a predictable and highly informative process. By understanding the foundational pathways of the core structure—namely the Retro-Diels-Alder reaction and aromatization—and overlaying the distinct effects of the chloro-substituent, analysts can confidently interpret the resulting spectra. The characteristic 3:1 isotopic signature for chlorine-containing fragments, coupled with the neutral losses of •Cl and HCl, provides a multi-faceted, self-validating system for structural elucidation. This guide equips researchers with the expert knowledge and practical protocols necessary to leverage mass spectrometry to its full potential in the analysis of these important chemical entities.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts, [Link]

-

ResearchGate. (2015). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Source: ResearchGate, [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Source: YouTube, [Link]

-

YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Source: YouTube, [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Source: Scribd, [Link]

-

Chemguide. mass spectra - fragmentation patterns. Source: Chemguide, [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Source: Chemistry LibreTexts, [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Source: YouTube, [Link]

-

ResearchGate. (2016). Retro-Diels-Alder reaction in mass spectrometry. Source: ResearchGate, [Link]

-

MDPI. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Source: MDPI, [Link]

-

Wiley Online Library. The Main Fragmentation Reactions of Organic Compounds. Source: Wiley Analytical Science, [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. scribd.com [scribd.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate Derivatives in Modern Cancer Research

Abstract: The carbazole nucleus represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Within this class, synthetic tetrahydrocarbazoles (THCz) have emerged as a focal point of anticancer drug discovery. This technical guide provides an in-depth exploration of a specific, promising subclass: ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate derivatives. We dissect the strategic rationale behind this scaffold, detailing its synthesis, primary mechanisms of antineoplastic action, and a validated framework for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to advance the investigation of these compounds as next-generation oncology therapeutics.

The Strategic Rationale: Deconstructing the Scaffold

The development of novel anticancer agents often hinges on the selection of a core chemical scaffold that is both synthetically tractable and amenable to structural modifications that can tune its biological activity. The tetrahydrocarbazole framework is a quintessential example of such a scaffold, found in numerous indole alkaloids with profound pharmacological properties.[1] The specific focus on the this compound structure is a deliberate design choice, where each component contributes to a promising pharmacological profile.

-

The 2,3,4,9-Tetrahydro-1H-carbazole Core: This tricyclic system provides a rigid, three-dimensional structure that can effectively orient substituent groups to interact with biological targets. Its indole moiety is a common feature in molecules that interact with ATP-binding pockets of kinases or intercalate with DNA.[2]

-

The 6-Chloro Substitution: The introduction of a halogen, specifically chlorine, at the C6 position of the carbazole ring is a well-established strategy in medicinal chemistry. This modification significantly alters the electronic properties of the aromatic system, often enhancing binding affinity to target proteins and improving metabolic stability and cell permeability.

-

The C1-Ethyl Carboxylate Group: The ester functional group at the C1 position serves as a critical handle for interaction and derivatization. It can act as a hydrogen bond acceptor and its presence influences the molecule's overall polarity and pharmacokinetic properties. Furthermore, this position is a prime site for further chemical modification to explore structure-activity relationships (SAR).[3][4]

Synthetic Pathways: Constructing the Core Scaffold

The cornerstone of accessing this class of compounds is the Fischer indole synthesis, a robust and versatile reaction for forming the indole ring system from a substituted phenylhydrazine and a carbonyl compound.[5][6] This classical method remains the most common and efficient route for preparing the tetrahydrocarbazole scaffold.[6]

Core Synthesis via Fischer Indole Synthesis: A Self-Validating Protocol

The causality behind this protocol choice lies in its reliability and high yields. The acid catalyst facilitates the key[7][7]-sigmatropic rearrangement, and the subsequent workup is straightforward, allowing for consistent production of the core scaffold.

Objective: To synthesize the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-one precursor.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Ethyl 2-oxocyclohexanecarboxylate

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (sat. aq. solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-oxocyclohexanecarboxylate (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for TLC is to ensure the complete consumption of the starting materials before proceeding, preventing unnecessary side products in the next step.

-

Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step or purified by recrystallization if necessary.

-

Cyclization (Indolization): Add glacial acetic acid to the crude hydrazone. Heat the mixture to reflux (approx. 118°C) for 4-6 hours.[5] The high temperature provides the activation energy for the critical C-C bond-forming sigmatropic rearrangement.

-

Monitor the reaction by TLC until the hydrazone spot has disappeared.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is critical to ensure the product is in its neutral, less water-soluble form for efficient extraction.

-

Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final this compound product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structural integrity.

Caption: Workflow for the synthesis and purification of target carbazole derivatives.

Core Mechanisms of Antineoplastic Action

Tetrahydrocarbazole derivatives are known to exert their anticancer effects through a variety of mechanisms, often acting on multiple targets simultaneously.[1] This multi-targeted approach is advantageous in oncology, as it can potentially circumvent the resistance mechanisms that often develop against single-target agents.

Multi-Target Kinase Inhibition

A predominant mechanism for many carbazole derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[8]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, carbazole derivatives can block the downstream signaling cascade, thereby inhibiting tumor-induced neovascularization.[7][10]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, controlling cell growth, metabolism, and survival.[11] Carbazole-based compounds have been shown to inhibit key nodes in this pathway, leading to decreased proliferation and the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by carbazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of treating cancer cells with carbazole derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[1] These effects are often downstream of primary molecular targeting events, such as kinase inhibition. Flow cytometry-based assays are the gold standard for quantifying these cellular outcomes.

A Framework for Preclinical Evaluation

A logical, stepwise approach is essential for evaluating the anticancer potential of newly synthesized derivatives. The following framework provides a self-validating system, where results from primary screens inform the selection of candidates for deeper mechanistic studies.

Protocol: Primary Screening via MTT Assay for Cell Viability

Causality: The MTT assay is chosen as the primary screen because it is a rapid, cost-effective, and reliable colorimetric method to measure a compound's cytostatic or cytotoxic effect by assessing the metabolic activity of living cells.[12][13] A dose-response curve allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of potency.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the carbazole derivative in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations (ranging from nanomolar to micromolar). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

-

Incubation: Incubate the plates for 48 to 72 hours.[15] The 72-hour time point is often chosen to account for multiple cell doubling times.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Validation & Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. An experiment is considered valid if the vehicle control shows healthy cell growth and a clear dose-response is observed.

Protocol: Apoptosis Quantification via Annexin V/Propidium Iodide (PI) Staining

Causality: This dual-staining flow cytometry method is the gold standard for distinguishing between different stages of cell death.[16] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis). This provides a quantitative and definitive measure of apoptosis induction.

Step-by-Step Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the carbazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark. The dark condition is critical to prevent photobleaching of the fluorophores.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Validation: A valid experiment requires clear separation of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Causality: This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the identification of cell cycle arrest at specific checkpoints, a hallmark of many anticancer agents.

Step-by-Step Methodology:

-

Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.

-

Harvesting: Harvest the cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[18] This fixation method permeabilizes the cells and preserves their morphology. Fix for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[19] RNase A is essential to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle profiling.[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Validation & Analysis: Analyze by flow cytometry. A valid analysis will show distinct G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) peaks on a DNA content histogram.

Caption: A logical workflow for the preclinical evaluation of novel carbazole derivatives.

Data Synthesis and Structure-Activity Relationship (SAR)

The systematic evaluation of analogues allows for the development of a Structure-Activity Relationship (SAR) model, which guides the rational design of more potent and selective compounds. Below is a representative table summarizing cytotoxicity data for hypothetical derivatives, illustrating how such data is presented.

| Compound ID | R (N9-position) | R' (C1-position) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| THCz-Cl-01 | -H | -COOEt | 12.5 | 15.2 | 11.8 |

| THCz-Cl-02 | -CH₃ | -COOEt | 8.3 | 9.1 | 7.5 |

| THCz-Cl-03 | -CH₂CH₃ | -COOEt | 5.1 | 6.4 | 4.9 |

| THCz-Cl-04 | -CH₂CH₃ | -CONH₂ | 9.8 | 11.5 | 10.2 |

| THCz-Cl-05 | -CH₂CH₃ | -COOH | > 50 | > 50 | > 50 |

| Cisplatin | (Reference) | (Reference) | 9.2 | 11.8 | 7.1 |

Interpreting the SAR:

-

N9-Alkylation: Comparing 01 , 02 , and 03 , it is evident that small alkyl substitutions at the N9 position enhance cytotoxic activity. This suggests a hydrophobic pocket in the target binding site that accommodates these groups, potentially increasing van der Waals interactions.

-

C1-Ester vs. Amide/Acid: The conversion of the ethyl ester in 03 to the primary amide in 04 results in a moderate loss of activity. The conversion to a carboxylic acid (05 ) leads to a complete loss of activity, likely due to the negative charge at physiological pH, which may hinder cell membrane permeability or abolish a key binding interaction.

Future Directions and Concluding Remarks

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic accessibility via the Fischer indole synthesis allows for extensive derivatization and SAR exploration. The demonstrated polypharmacology, particularly the inhibition of critical oncogenic kinases like VEGFR-2 and those in the PI3K/Akt pathway, positions these compounds as attractive candidates for overcoming the challenges of targeted therapy, including drug resistance.

Future work should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies with existing chemotherapeutics or immunotherapies could unlock synergistic effects and provide more durable clinical responses. The systematic application of the evaluation framework detailed in this guide will be instrumental in advancing these promising molecules from the laboratory bench toward clinical validation.

References

-

Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-427. [Link]

-

Faria, J. V., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(5), 738. [Link]

-

Kumar, N., & Gupta, P. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Mini-Reviews in Medicinal Chemistry, 24(3), 421-439. [Link]

-

Capan, I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 66. [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. [Link]

-

Faid-Allah, H. M., & Khan, K. A. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1100-1108. [Link]

-

Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini reviews in medicinal chemistry, 20(6), 444–465. [Link]

-

Băiceanu, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 11151. [Link]

-

UCL Flow Cytometry. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 25, 2026, from [Link]

-

Kumar, N., et al. (2022). Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. Current Organic Chemistry, 26(17), 1629-1650. [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs. Retrieved January 25, 2026, from [Link]

-

Chen, P., et al. (2019). Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment. ACS Medicinal Chemistry Letters, 10(10), 1359-1361. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 25, 2026, from [Link]

-

Yakkala, P. A., et al. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Molecules, 27(19), 6296. [Link]

-

Salk Institute Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 25, 2026, from [Link]

-

Herzberg, B. (2025). KRAS G12C and Beyond: KRAS Targeted Agents of Interest Under Development in NSCLC. OncLive. [Link]

-

Wang, S., et al. (2018). Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents. RSC Advances, 8(2), 949-958. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections. Retrieved January 25, 2026, from [Link]

-

Candeias, N. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54156-54179. [Link]

-

ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2021). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 25, 2026, from [Link]

-

Ganthi, H., et al. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences, 130(4), 48. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 25, 2026, from [Link]

-

Kumar, N., et al. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 14(4). [Link]

-

Al-Warhi, T., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381216. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 25, 2026, from [Link]

-

JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

-

Capan, I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC chemistry, 17(1), 66. [Link]

-

Semantic Scholar. (n.d.). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Retrieved January 25, 2026, from [Link]

-

Ramana, M. M. V., & Goyal, N. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 114-121. [Link]

-

Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2702. [Link]

-

Nangare, A. S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

-

Kasper, S., & Sebastian, M. (2024). The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. Deutsches Ärzteblatt International, 121(10), 163-170. [Link]

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved January 25, 2026, from [Link]

-

Hökelek, T., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1970. [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved January 25, 2026, from [Link]

-

Seo, H. J., et al. (2010). Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. Bioorganic & medicinal chemistry, 18(3), 1149–1162. [Link]

-

Shao, Y., et al. (2007). Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues. Bioorganic & medicinal chemistry, 15(15), 5061–5075. [Link]

-

Spira, A. (2024, March 18). Combination therapies involving KRAS G12C inhibitors in lung cancer [Video]. YouTube. [Link]

-

Liu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(13), 8815-8842. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. wjarr.com [wjarr.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 19. vet.cornell.edu [vet.cornell.edu]

Methodological & Application

detailed protocol for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate synthesis

An Application Note for the Synthesis of Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Introduction: A Strategic Approach to a Key Heterocyclic Scaffold

The tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic analogues.[1] The title compound, this compound, serves as a crucial intermediate for the development of novel therapeutics, including potential treatments for human papillomavirus (HPV) infections and other conditions.[2] Its structure incorporates a chlorine substituent, which can modulate electronic properties and provide a handle for further synthetic transformations, and an ethyl carboxylate group, which offers a site for derivatization or can influence the molecule's pharmacokinetic profile.

This document provides a detailed, field-tested protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development. The chosen synthetic strategy is the classic Fischer indole synthesis, a robust and widely employed method for constructing the carbazole core.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-chlorophenylhydrazine and ethyl 2-oxocyclohexanecarboxylate. Polyphosphoric acid (PPA) is selected as the catalyst and dehydrating agent for the key cyclization step, owing to its proven efficacy in promoting such transformations.[4][5]

Reaction Scheme & Mechanism

The synthesis proceeds in two primary stages: (1) the formation of an intermediate hydrazone from the starting materials, followed by (2) an acid-catalyzed intramolecular cyclization to yield the final tetrahydrocarbazole product.

Overall Reaction: 4-chlorophenylhydrazine hydrochloride + ethyl 2-oxocyclohexanecarboxylate → this compound

The Fischer Indole Synthesis Mechanism

The reaction mechanism is a cornerstone of heterocyclic chemistry.[6] It begins with the formation of a hydrazone, which then tautomerizes to an enamine. A critical[7][7]-sigmatropic rearrangement follows, forming a new carbon-carbon bond. Subsequent rearomatization, cyclization, and elimination of ammonia yield the stable indole ring system.[3][6]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Materials and Equipment

Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Notes |

| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 179.05 | 5.00 g | 27.9 mmol | Harmful and irritant.[8][9] |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | 170.21 | 5.20 g | 30.5 mmol | |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - | Solvent for hydrazone formation. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | ~82-85% P₂O₅ | 50 g | - | Corrosive and viscous.[4] |

| Ethyl Acetate | 141-78-6 | 88.11 | ~500 mL | - | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~200 mL | - | For neutralization. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |

| Silica Gel (60-120 mesh) | 7631-86-9 | 60.08 | As needed | - | For column chromatography. |

Equipment

-

250 mL and 500 mL round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Heating mantle

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Detailed Experimental Protocol

Part A: Synthesis of the Hydrazone Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (5.00 g, 27.9 mmol) and absolute ethanol (80 mL).

-

Addition of Ketoester: To the stirred suspension, add ethyl 2-oxocyclohexanecarboxylate (5.20 g, 30.5 mmol).

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation (Optional but Recommended): Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate. If so, it can be filtered, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude hydrazone, which can be used directly in the next step without further purification.

Part B: PPA-Catalyzed Cyclization and Work-up

-

Catalyst Preparation: In a 500 mL round-bottom flask, place polyphosphoric acid (50 g). Heat the PPA to approximately 80-90°C in a heating mantle to reduce its viscosity, allowing for easier stirring.[4][10]

-

Addition of Hydrazone: Add the crude hydrazone from Part A to the hot, stirred PPA in portions over 10-15 minutes. An initial exothermic reaction may be observed.

-

Cyclization Reaction: After the addition is complete, continue heating the reaction mixture at 90-100°C for 1-2 hours. The color of the mixture will typically darken. Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

-

Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool slightly (to ~60-70°C). Carefully and slowly pour the viscous reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. Caution: This quenching process is highly exothermic. Perform this step in a fume hood.

-

Neutralization and Extraction: The resulting aqueous slurry will be acidic. Neutralize it carefully by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[1]

-

Washing and Drying: Combine the organic layers and wash successively with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.[11]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Part C: Purification and Characterization

-

Purification: The crude product should be purified by column chromatography on silica gel.[1][12] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Recrystallization: The purified solid can be further recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexane to obtain a crystalline solid.[11]

-

Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.[13][14]

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O of the ester).

-

Melting Point (m.p.): To assess purity.

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

-

General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

4-Chlorophenylhydrazine hydrochloride: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[15] Avoid creating dust. Handle with care and ensure containment.[16]

-

Polyphosphoric Acid (PPA): PPA is a corrosive and powerful dehydrating agent.[4] It is highly viscous at room temperature and must be heated for safe handling. The quenching procedure with water is highly exothermic and must be done slowly and with caution behind a safety shield.[5]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Gomha, S. M., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections. Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Retrieved from [Link]

-

YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

-

ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

-

Capot Chemical. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, spectral characterization, intramolecular interactions and electronic nonlinear optical response and molecular docking studies of ethyl-6-methyl-4-(3-(1-methyl-1H-pyrrole-2-carboxamido)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). US6616906B2 - Method for making polyphosphoric acid.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97%. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Chlorophenylhydrazine hydrochloride. Retrieved from [Link]

-

MDPI. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Retrieved from [Link]

-

MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

-

ResearchGate. (2025). Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 4. ccsenet.org [ccsenet.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.at [fishersci.at]

- 16. capotchem.com [capotchem.com]

Troubleshooting & Optimization

troubleshooting incomplete cyclization in tetrahydrocarbazole synthesis.

Welcome to the Technical Support Center for Tetrahydrocarbazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, with a primary focus on troubleshooting incomplete cyclization reactions. Our goal is to provide practical, experience-driven advice to help you optimize your reactions and achieve higher yields of your target molecules.

Introduction to Tetrahydrocarbazole Synthesis

Tetrahydrocarbazoles are a vital class of heterocyclic compounds, forming the core structure of many natural products and pharmacologically active molecules.[1][2][3] Their synthesis is a cornerstone of medicinal chemistry, with applications ranging from anticancer to antimicrobial and anti-Alzheimer's agents.[1][2] While several synthetic routes exist, the Fischer indole synthesis remains the most prevalent method for constructing the tetrahydrocarbazole framework.[1][2] Other notable methods include the Borsche-Drechsel cyclization, the Bucherer-Bergs reaction, and the Pictet-Spengler reaction.

This guide will delve into the intricacies of these reactions, providing in-depth troubleshooting for the common and often frustrating issue of incomplete cyclization.

Troubleshooting Incomplete Cyclization in Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing tetrahydrocarbazoles, typically involving the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[1][4][5] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final product.[4] However, incomplete cyclization is a frequent hurdle.

Question 1: My Fischer indole synthesis is yielding a complex mixture of products with low conversion to the desired tetrahydrocarbazole. What are the likely causes and how can I troubleshoot this?

Answer:

A complex product mixture with low yield of the target tetrahydrocarbazole in a Fischer indole synthesis often points to issues with the acid catalyst, reaction temperature, or the stability of the intermediates.

Potential Causes and Solutions:

-

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) can be used.[6][7]

-

Expertise & Experience: While strong Brønsted acids are effective, they can sometimes lead to undesired side reactions, such as rearrangement or degradation of starting materials or products, especially with sensitive substrates. Polyphosphoric acid is often a good choice as it acts as both a catalyst and a dehydrating agent, but its viscosity can make handling and workup challenging. Lewis acids can be milder and more selective in some cases.

-

Troubleshooting Protocol:

-

Screen Different Acid Catalysts: If you are using a strong Brønsted acid like H₂SO₄, consider switching to a milder one like glacial acetic acid or a Lewis acid like ZnCl₂.[8]

-

Optimize Catalyst Loading: The amount of acid can significantly impact the reaction outcome.[6] Start with a catalytic amount and incrementally increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Consider a Heterogeneous Catalyst: Solid acid catalysts, such as cation exchange resins, can simplify purification and, in some cases, improve selectivity by minimizing side reactions in the bulk solution.[9]

-

-

-

Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

-

Expertise & Experience: Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote decomposition or the formation of undesired byproducts. The optimal temperature is highly dependent on the specific substrates and catalyst used.

-

Troubleshooting Protocol:

-

Gradual Temperature Increase: Begin the reaction at a lower temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction progress.

-

Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be a valuable tool, allowing for precise temperature control and often reducing reaction times.[8]

-

-

-

Instability of Intermediates: The phenylhydrazone and subsequent intermediates can be unstable under the reaction conditions.

-

Expertise & Experience: The presence of electron-withdrawing or bulky substituents on either the phenylhydrazine or the cyclohexanone can affect the stability and reactivity of the intermediates, potentially hindering the cyclization step.[1]

-

Troubleshooting Protocol:

-

One-Pot vs. Two-Step Procedure: If you are performing a one-pot reaction, consider a two-step approach where the phenylhydrazone is first isolated and purified before proceeding with the acid-catalyzed cyclization. This can help to improve the overall yield and purity of the final product.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive to air.

-

-

Question 2: I am observing the formation of the phenylhydrazone intermediate, but it fails to cyclize to the tetrahydrocarbazole. How can I drive the reaction to completion?

Answer:

The accumulation of the phenylhydrazone intermediate is a classic sign that the energy barrier for the subsequent[2][2]-sigmatropic rearrangement and cyclization is not being overcome.

Potential Causes and Solutions:

-

Insufficiently Acidic Conditions: The key cyclization step is acid-catalyzed. If the acidity is too low, the reaction will stall at the hydrazone stage.

-

Troubleshooting Protocol:

-

Increase Catalyst Concentration: Carefully increase the loading of your chosen acid catalyst.

-

Switch to a Stronger Acid: If a mild acid like acetic acid is being used, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride.

-

-

-

Steric Hindrance: Bulky substituents on the cyclohexanone or phenylhydrazine can sterically hinder the formation of the cyclic transition state.

-

Expertise & Experience: Substituents at the C2 position of the cyclohexanone can particularly impede the cyclization process.

-

Troubleshooting Protocol:

-

Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

-

Use of a Smaller Catalyst: In some cases, a smaller, less sterically demanding Lewis acid might be more effective than a bulky one.

-

-

-

Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can deactivate it towards the electrophilic attack required for cyclization.

-

Troubleshooting Protocol:

-

Stronger Acid and Higher Temperatures: A combination of a stronger acid and higher temperatures may be necessary to promote cyclization with deactivated substrates.

-

Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, it may be necessary to consider an alternative synthetic strategy for highly substituted or electronically challenging targets.

-

-

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a starting point for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (1.0 equivalent) and glacial acetic acid (5-10 volumes).

-

Begin stirring and heat the mixture to reflux.

-

Slowly add phenylhydrazine (1.0 equivalent) dropwise to the refluxing solution over a period of 30 minutes.[4]

-

Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold methanol.

-

Recrystallize the crude product from methanol or ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.[4]

Table 1: Troubleshooting Guide for Fischer Indole Synthesis

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficiently acidic conditions | Increase catalyst loading or switch to a stronger acid. |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Complex Mixture | Catalyst-induced side reactions | Screen different acid catalysts (Brønsted vs. Lewis). |

| Thermal degradation | Optimize reaction temperature and time. | |

| Hydrazone Accumulation | High energy barrier for cyclization | Increase temperature and/or use a stronger catalyst. |

| Steric hindrance | Employ higher temperatures. |

Visualization of Key Processes

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps in the Fischer indole synthesis of tetrahydrocarbazole, highlighting the critical cyclization step.

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow for Incomplete Cyclization

This flowchart provides a logical sequence of steps to troubleshoot an incomplete cyclization reaction.

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

effect of acid catalyst choice on Fischer indole synthesis outcome.

Technical Support Center: Fischer Indole Synthesis

A Senior Application Scientist's Guide to Acid Catalyst Selection and Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The Fischer indole synthesis is a robust and storied reaction, forming the backbone of countless natural product and pharmaceutical syntheses.[1][2] However, its success is critically dependent on one key parameter: the choice of acid catalyst.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Part 1: Catalyst Selection & Fundamentals

This section addresses the most common initial questions regarding the choice of an acid catalyst for your Fischer indole synthesis.

Q1: What are the main types of acid catalysts used in the Fischer indole synthesis, and how do they differ?

The reaction can be effectively catalyzed by two main classes of acids: Brønsted acids and Lewis acids.[3][5][6]

-

Brønsted Acids: These are proton (H+) donors. Common examples include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[3] They function by protonating the hydrazone, which facilitates the key tautomerization and subsequent[7][7]-sigmatropic rearrangement.[6][8]

-

Lewis Acids: These are electron-pair acceptors. Frequently used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[3][4] They typically coordinate to the nitrogen atoms of the hydrazone, which also promotes the necessary electronic shifts for the reaction to proceed.

The fundamental difference lies in their mode of action. Brønsted acids directly provide a proton, while Lewis acids activate the substrate through coordination. This distinction is crucial as it affects substrate compatibility, reaction rate, and potential side reactions.

Q2: How does the strength of the acid catalyst impact the reaction outcome?

Catalyst strength is a critical variable that directly influences reaction rate and yield.[9]

-

Stronger Acids (e.g., H₂SO₄, PPA): These catalysts often lead to faster reaction rates due to more efficient protonation of the hydrazone intermediate. However, their high acidity can be a double-edged sword. For substrates with sensitive functional groups (e.g., certain esters, acetals), strong acids can cause degradation, charring, or undesirable side reactions like sulfonation, leading to lower overall yields of the desired indole.[10]

-

Weaker/Milder Acids (e.g., p-TsOH, Acetic Acid): These are often the preferred choice for delicate substrates. While the reaction may require higher temperatures or longer reaction times, the milder conditions often result in a cleaner reaction profile with fewer byproducts.[11]

The "best" acid is therefore highly dependent on the specific arylhydrazine and carbonyl compounds being used. A stronger acid is not always better. The catalytic activity of Brønsted acids in this synthesis has been shown to correlate well with their acidity as determined by the Hammett method.[12]

Catalyst Comparison Table

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Strong Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Lower temperatures, shorter times | High reaction rates, effective for unreactive substrates | Can cause degradation/charring of sensitive substrates, potential for side reactions (e.g., sulfonation) |

| Mild Brønsted Acids | p-TsOH, Acetic Acid | Higher temperatures, longer times | Good for sensitive substrates, cleaner reactions | Slower reaction rates, may require forcing conditions |

| Strong Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂ | Varies, often moderate temperatures | High catalytic activity | Can be harsh, moisture-sensitive, difficult to handle |

| Mild Lewis Acids | ZnCl₂ | Often requires heating | Very common, effective for a wide range of substrates, relatively inexpensive | Can still be harsh for very sensitive molecules, requires stoichiometric amounts |

| Heterogeneous Acids | Amberlite IR-120H, Acidic Resins | Often used in flow chemistry setups | Easy removal from reaction mixture (filtration), catalyst can be recycled, cleaner product isolation | May have lower activity than homogeneous catalysts, potential for pore size limitations |

Part 2: Troubleshooting Common Issues

This section provides direct answers to problems you might be facing during your experiment.

Q3: My reaction is very slow or not proceeding to completion. Should I just use a stronger acid?

While insufficient acid strength can be a cause, it's not the only factor. Before immediately switching to a more aggressive catalyst, consider this troubleshooting workflow.[10]

Causality Explained: The key[7][7]-sigmatropic rearrangement step often has a significant activation energy.[10] Therefore, insufficient heat can be the true bottleneck, not catalyst strength. Likewise, impurities in your starting materials can poison the catalyst or lead to side reactions, consuming your reagents.[9][10] Only after ruling out these factors should you consider a more potent catalyst.

Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. Can the acid catalyst influence the product ratio?

Yes, the choice of acid catalyst can influence the regioselectivity of the cyclization. The reaction proceeds through an enamine intermediate, and for an unsymmetrical ketone, two different enamines can form.

-

Strong acids , such as methanesulfonic acid, tend to favor the formation of the less substituted enamine (kinetic control). This leads to the indole product resulting from cyclization at the less substituted α-carbon of the original ketone.[13]

-

Weaker acids may allow for equilibration between the possible enamine intermediates, potentially leading to a product mixture that reflects the thermodynamic stability of the enamines.[13]

Therefore, if you are targeting the indole derived from the less-substituted side of your ketone, employing a strong Brønsted acid could improve your desired product ratio.[13]

Q5: My starting materials are complex and have acid-sensitive functional groups. What is the best catalyst strategy?

For sensitive substrates, the primary goal is to find a catalyst that is active enough to promote indolization without causing degradation.

-

Start Mild: Begin with a milder catalyst like p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂). Acetic acid can also be an effective catalyst and solvent for certain substrates.[11]

-

Consider Heterogeneous Catalysts: Solid-supported acid catalysts, such as acidic resins (e.g., Amberlite® IR 120H), are an excellent choice.[14] They offer the significant advantage of being easily filtered off at the end of the reaction, which simplifies the workup and prevents the product from being exposed to acid for prolonged periods. This is particularly useful in continuous flow synthesis setups.[14]

-

Modern Alternatives: For highly specific applications, specialized catalysts like chiral phosphoric acids have been developed for asymmetric Fischer indole syntheses, often used in combination with a Lewis acid co-catalyst like ZnCl₂.[15]

Part 3: Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected observations.

Protocol 1: General Fischer Indole Synthesis using p-TsOH

This protocol is a good starting point for a wide range of substrates.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent (e.g., toluene, acetic acid, or ethanol, ~5-10 mL per mmol of arylhydrazine). Toluene is a common choice as it allows for azeotropic removal of water if the hydrazone is formed in situ.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1-1.0 eq). A catalytic amount (10-20 mol%) is often sufficient, but some sluggish reactions may require stoichiometric amounts.

-

Reaction: Heat the mixture to reflux. The optimal temperature will depend on the solvent (e.g., ~110 °C for toluene).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. You should observe the disappearance of the starting materials and the appearance of a new, often UV-active, spot for the indole product. The reaction is typically complete within 2-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash further with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Screening for the Optimal Acid Catalyst

When working with a new set of substrates, a small-scale screen is highly efficient.

-

Setup: Arrange a parallel reaction block or a series of small reaction vials, each with a stir bar.

-

Reagent Stock Solution: Prepare a stock solution of your arylhydrazine and carbonyl compound in a suitable solvent (e.g., toluene).

-

Catalyst Allocation: To each vial, add one of the catalysts you wish to screen (e.g., Vial 1: p-TsOH, Vial 2: ZnCl₂, Vial 3: H₂SO₄, Vial 4: BF₃·OEt₂). Use a consistent molar equivalence for each (e.g., 20 mol%).

-

Initiation: Add an equal volume of the reagent stock solution to each vial, seal the vials, and place them in the heating block at a set temperature (e.g., 100 °C).

-

Time-Point Analysis (Self-Validation): After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction vial. Quench the aliquot in a labeled microfuge tube containing a basic solution (e.g., NaHCO₃ in ethyl acetate). Analyze the organic layer of each quenched aliquot by TLC or LC-MS to compare the conversion to product and the formation of byproducts.

-

Selection: Based on the analysis, select the catalyst that provides the best combination of reaction rate and cleanliness for scale-up.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

NIH National Library of Medicine. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]

-

ResearchGate. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistryviews.org [chemistryviews.org]

Validation & Comparative

A Comparative Guide to the Synthesis of Tetrahydrocarbazoles: Fischer Indole Synthesis vs. Palladium-Catalyzed Annulation

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceuticals.[1][2][3] Its synthesis has been a long-standing area of interest in organic chemistry, with various methods developed to construct this tricyclic system. Among the most prominent are the classical Fischer indole synthesis and modern palladium-catalyzed annulation strategies. This guide provides an in-depth comparison of these two powerful methodologies, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal synthetic route.

The Enduring Classic: Fischer Indole Synthesis

First reported by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[4][5] The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde, in this case, a cyclohexanone derivative.[1][4][6]

Mechanistic Insights

The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:[4][6]

-

Hydrazone Formation: The initial step is the condensation of a phenylhydrazine with a cyclohexanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6]

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, a critical C-C bond-forming step, to produce a di-imine intermediate.[1][4]

-

Cyclization and Aromatization: The di-imine intermediate cyclizes to form an aminal, which then eliminates ammonia to generate the aromatic indole ring, yielding the final tetrahydrocarbazole product.[4]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]